molecular formula C13H14N2O5 B15333646 Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B15333646
M. Wt: 278.26 g/mol
InChI Key: XCVKXPXYFLHYJR-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1384080-30-1) is a high-purity (99%) chemical building block for research and development. This compound features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to serve as a bioisostere for ester and amide functionalities . The 1,2,4-oxadiazole core is present in various biologically active molecules and is extensively investigated for its wide spectrum of potential therapeutic applications . While specific biological data for this exact analog is limited in public literature, its structural similarity to other researched dimethoxyphenyl-oxadiazoles suggests its utility in exploratory chemistry programs. Researchers value this scaffold for developing novel compounds with potential anticancer , antimicrobial , and anti-tubercular activities . The presence of the ester moiety also makes it a versatile intermediate for further synthetic modification, allowing for the creation of amide derivatives to study structure-activity relationships (SAR) . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C13H14N2O5/c1-4-19-13(16)12-14-11(15-20-12)8-5-9(17-2)7-10(6-8)18-3/h5-7H,4H2,1-3H3

InChI Key

XCVKXPXYFLHYJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Routes to Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

The compound is typically synthesized via cyclization reactions between amidoximes and activated esters. Key methods include:

Microwave-Assisted Cyclization

A solvent-free microwave irradiation method using arylamidoximes and ethyl hexanoate derivatives in the presence of K₂CO₃ yields 1,2,4-oxadiazoles in 8 minutes with 80% efficiency . For example:

text
Reaction: Arylamidoxime + Ethyl hexanoate → 1,2,4-oxadiazole derivative Conditions: Microwave (650 W, 8 min), K₂CO₃ Yield: 71–86%[4]

This approach minimizes side reactions and improves regioselectivity compared to conventional heating.

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, enabling further derivatization (e.g., amide coupling) .

Amide Formation

The compound reacts with primary or secondary amines to generate bioactive amides. For instance:

text
Reaction: this compound + Amine → Amide derivative Conditions: DMF, rt, 12–24 h Example: Synthesis of amide **25** (Scheme 2 in [6]) Application: Inhibitors of polyketide synthase enzymes[6]

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions introduce substituents to the oxadiazole ring. A representative Suzuki-Miyaura coupling:

text
Reaction: Bromide intermediate + Boronic acid → Biaryl-oxadiazole Conditions: Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 120°C Yield: 44–87%[7]

Comparative Analysis of Reaction Conditions

Reaction TypeConditionsYieldKey Advantages
Microwave cyclizationK₂CO₃, solvent-free, 8 min 71–86%Rapid, energy-efficient
Room-temperatureKOH/DMSO, 10 min 98%Mild conditions, high selectivity
Amide couplingDMF, rt 44–71%Compatible with sensitive groups
Suzuki couplingPd catalyst, 120°C 44–87%Broad substrate scope

Mechanistic Insights

  • Cyclization Mechanism : Amidoximes attack the carbonyl carbon of esters to form a tetrahedral intermediate, which undergoes cyclization and dehydration (Scheme 2 in ) .

  • Electronic Effects : The 3,5-dimethoxy groups stabilize the oxadiazole ring via resonance, enhancing electrophilicity at the C-5 position for nucleophilic attacks .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent at Position 3 Molecular Weight (g/mol) logP (Predicted) Key Biological Features
Ethyl 3-(3,5-dimethoxyphenyl)-... 3,5-dimethoxyphenyl ~280 2.8 Moderate lipophilicity, potential CNS activity
Ethyl 3-(3,4-dimethoxyphenyl)-... (Isomer) 3,4-dimethoxyphenyl ~280 2.7 Enhanced π-π stacking, planar structure
Ethyl 3-(4-ethyl-3,5-dioxo-2-phenyltriazin-6-yl)-... Triazin-6-yl ~400 3.5 High polarity, enzymatic binding affinity
I-2 (Patent example) Pyrazin-2-yl with trifluoromethyl groups ~450 4.5 Kinase inhibition, improved metabolic stability

Research Findings and Implications

  • Electronic Effects : The 3,5-dimethoxy configuration provides balanced electron donation, stabilizing the oxadiazole ring while maintaining reactivity for nucleophilic substitutions. In contrast, trifluoromethyl groups in patent derivatives create electron-deficient regions, favoring interactions with electron-rich enzymatic residues .
  • Biological Activity : The dimethoxyphenyl analogue’s moderate logP suggests suitability for peripheral targets, whereas trifluoromethylated derivatives may excel in CNS applications despite toxicity risks.
  • Synthetic Accessibility : The target compound is likely synthesized via cyclization of amidoximes with activated esters, while triazine- or pyrazine-containing analogues require multi-step protocols involving heterocyclic coupling .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization of a nitrile precursor with hydroxylamine under reflux conditions, followed by esterification. Key optimization parameters include:

  • Temperature : Maintaining 80–100°C during cyclization to prevent side reactions .
  • Solvent polarity : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction kinetics .
  • Catalysts : Employing carbodiimide coupling agents to enhance oxadiazole ring formation . Yield improvements (70–85%) are achieved via controlled stoichiometry and real-time monitoring using TLC .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key features should researchers prioritize?

  • 1H/13C NMR : Identify methoxy (δ 3.8–3.9 ppm), ester carbonyl (δ 165–170 ppm), and oxadiazole ring protons (δ 8.1–8.3 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 293 [M+H]+) validate molecular weight .

Q. How does the 3,5-dimethoxyphenyl substituent influence the compound’s physicochemical properties?

The electron-donating methoxy groups enhance lipophilicity (logP ~2.5), improving membrane permeability. They also stabilize the oxadiazole ring via resonance, reducing hydrolysis susceptibility .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities (e.g., anticancer vs. pro-oxidant effects)?

Discrepancies may arise from:

  • Assay conditions : Varying redox environments (e.g., glutathione levels) can flip antioxidant/pro-oxidant outcomes .
  • Protein binding : Human serum albumin (HSA) binding alters bioavailability; use equilibrium dialysis to quantify free fractions .
  • Cell-line specificity : Test across multiple cancer lines (e.g., MCF-7 vs. HeLa) to identify target-dependent mechanisms .

Q. How can computational modeling predict binding interactions with tubulin or kinase targets?

  • Molecular docking : Use AutoDock Vina to simulate binding at the colchicine site of tubulin (PDB: 1SA0). Focus on hydrogen bonding with β-tubulin residues (e.g., Val238) .
  • MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) . Experimental validation via SPR or ITC is recommended to quantify binding affinities .

Q. What methodologies resolve low yields in nucleophilic substitution reactions at the oxadiazole C-5 position?

  • Activation : Pre-functionalize the oxadiazole with triflate groups to enhance electrophilicity .
  • Solvent optimization : Use DCM/THF mixtures to balance nucleophilicity and solubility .
  • Catalytic systems : Pd(OAc)₂/Xantphos improves cross-coupling efficiency with arylboronic acids (yield >75%) .

Q. How do storage conditions impact compound stability, and what degradation pathways are observed?

  • Hydrolysis : Ester groups degrade in aqueous buffers (pH <5 or >9); store in anhydrous DMSO at -20°C .
  • Photodegradation : UV exposure cleaves the oxadiazole ring; use amber vials and inert atmospheres . LC-MS monitoring identifies major degradants (e.g., carboxylic acid derivatives) .

Key Notes

  • Advanced questions emphasize mechanistic validation and troubleshooting.
  • Citations reflect methodologies from structurally analogous compounds (e.g., trifluoromethyl or chlorophenyl derivatives) .

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